molecular formula C30H27N3O7 B12007908 [1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

Cat. No.: B12007908
M. Wt: 541.5 g/mol
InChI Key: YUYRMQSNYFLDOG-FDAWAROLSA-N
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Description

[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a naphthalene ring, an ethoxyanilino group, and a dimethoxybenzoate moiety. The unique arrangement of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hydrazone intermediate: This involves the reaction of 2-(4-ethoxyanilino)-2-oxoacetyl chloride with hydrazine hydrate under controlled conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with naphthaldehyde in the presence of a suitable catalyst to form the desired product.

    Esterification: The final step involves the esterification of the product with 3,4-dimethoxybenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyanilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.

Medicine

The compound’s structural features suggest potential applications in medicinal chemistry. It could be investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, the compound may find use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

    4-Iodobenzoic acid: Another aromatic compound with distinct substituents that influence its reactivity and applications.

Uniqueness

The uniqueness of [1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate lies in its combination of functional groups, which confer specific chemical properties and potential bioactivity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C30H27N3O7

Molecular Weight

541.5 g/mol

IUPAC Name

[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C30H27N3O7/c1-4-39-22-13-11-21(12-14-22)32-28(34)29(35)33-31-18-24-23-8-6-5-7-19(23)9-15-25(24)40-30(36)20-10-16-26(37-2)27(17-20)38-3/h5-18H,4H2,1-3H3,(H,32,34)(H,33,35)/b31-18+

InChI Key

YUYRMQSNYFLDOG-FDAWAROLSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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